(Cyclohexylidene(methoxy)methoxy)trimethylsilane
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Overview
Description
(Cyclohexylidene(methoxy)methoxy)trimethylsilane is an organic compound with the molecular formula C11H22O2Si. It is a derivative of cyclohexane, where a methoxy group and a trimethylsiloxy group are attached to a methylene bridge. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclohexylidene(methoxy)methoxy)trimethylsilane can be synthesized through a multi-step process involving the reaction of cyclohexanone with methoxy and trimethylsiloxy reagents. One common method involves the use of chlorotrimethylsilane and methanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the temperature maintained below 45°C to prevent decomposition .
Industrial Production Methods
Industrial production of methoxy(trimethylsiloxy)methylenecyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to distillation and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylidene(methoxy)methoxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
(Cyclohexylidene(methoxy)methoxy)trimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methoxy(trimethylsiloxy)methylenecyclohexane involves its interaction with molecular targets through its functional groups. The methoxy and trimethylsiloxy groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methylenecyclohexane: Similar in structure but lacks the methoxy and trimethylsiloxy groups.
Methylcyclohexane: Contains a methyl group instead of the methoxy and trimethylsiloxy groups.
Cyclohexanone: A simpler ketone derivative of cyclohexane.
Uniqueness
(Cyclohexylidene(methoxy)methoxy)trimethylsilane is unique due to the presence of both methoxy and trimethylsiloxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H22O2Si |
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Molecular Weight |
214.38 g/mol |
IUPAC Name |
[cyclohexylidene(methoxy)methoxy]-trimethylsilane |
InChI |
InChI=1S/C11H22O2Si/c1-12-11(13-14(2,3)4)10-8-6-5-7-9-10/h5-9H2,1-4H3 |
InChI Key |
ROBMZRJRPWOBGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C1CCCCC1)O[Si](C)(C)C |
Origin of Product |
United States |
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